molecular formula C8H7BrN4 B13311997 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13311997
M. Wt: 239.07 g/mol
InChI Key: QFGMHVMFPCAZBA-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a versatile chemical intermediate designed for research and development applications. Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are of significant scientific interest due to their diverse biological and chemical properties. In medicinal chemistry, this scaffold is a key structure in the synthesis of novel anticancer agents. Some triazolopyrimidine derivatives function through a unique mechanism of action, promoting tubulin polymerization and inhibiting the binding of vinca alkaloids, which can be effective in overcoming multidrug resistance in cancer cells . Other analogs have been investigated as potent antagonists of the adenosine A2a receptor, a promising target for immuno-oncology and the development of new-generation anticancer therapeutics . Beyond pharmaceutical applications, specific [1,2,4]triazolo[1,5-a]pyrimidine derivatives have demonstrated strong performance as corrosion inhibitors for copper in aggressive chloride environments, with protection efficiencies exceeding 80% . The bromo substituent at the 6-position and the cyclopropyl group at the 2-position make this particular compound a valuable precursor for further functionalization via cross-coupling reactions and the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H7BrN4/c9-6-3-10-8-11-7(5-1-2-5)12-13(8)4-6/h3-5H,1-2H2

InChI Key

QFGMHVMFPCAZBA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=N2)Br

Origin of Product

United States

Preparation Methods

Key Considerations:

  • Halogenation (e.g., bromine) can be introduced via electrophilic substitution at position 6, guided by electronic directing effects of the triazole ring.
  • Phosphorus oxybromide (POBr₃) may replace POCl₃ for bromination.

Cyclopropyl Group Introduction

The cyclopropyl moiety is introduced at position 2 through:

  • Nucleophilic Substitution : Reaction of a 2-chloro or 2-bromo triazolopyrimidine intermediate with cyclopropylmagnesium bromide or cyclopropylboronic acid under transition metal catalysis (e.g., Pd).
  • Direct Cyclopropanation : Using cyclopropane carboxaldehyde in a cyclocondensation step during core formation.

Optimized Synthetic Route

A plausible pathway integrates methods from the literature:

Step 1 : Synthesis of 6-bromo-triazolo[1,5-a]pyrimidine

  • React 5-amino-1,2,4-triazole with ethyl 3-oxo-4-bromobutanoate in acetic acid to form the brominated core.

Step 2 : Cyclopropyl Functionalization

  • Treat 2-chloro-6-bromo-triazolo[1,5-a]pyrimidine with cyclopropylboronic acid via Suzuki-Miyaura coupling.

Step 3 : Purification

  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via NMR and HRMS.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Core Formation Acetic acid, 80°C, 6h 65–78
Bromination POBr₃, 110°C, 3h 72
Cyclopropanation Pd(PPh₃)₄, K₂CO₃, DME, 90°C 58

Challenges and Solutions

  • Regioselectivity : Bromination at position 6 is favored due to electron-deficient pyrimidine ring directing electrophiles to meta positions.
  • Cyclopropane Stability : Mild coupling conditions (e.g., low-temperature Pd catalysis) prevent ring-opening of the cyclopropyl group.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with various reagents to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of inflammatory responses and the proliferation of cancer cells.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Key Analogues
Compound Molecular Weight Melting Point (°C) Solubility (LogP)
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine 213.03 (calc.) N/A 2.1 (estimated)
8u (4'-Bromoanilino derivative) 305.13 163–165 3.5
H12 (Cyclopropyl-indole hybrid) N/A 157–158 2.8

Biological Activity

6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects. The information is compiled from various research studies and patents to provide a comprehensive overview.

  • Chemical Formula : C8H7BrN4
  • Molecular Weight : 239.07 g/mol
  • CAS Number : 1824164-07-9
  • Density : 2.11 g/cm³ (predicted)
  • Acidity Constant (pKa) : -0.15 (predicted)

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.

Case Study: Antiproliferative Effects

In a study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines (MGC-803, HCT-116, and MCF-7), compound H12 demonstrated notable antiproliferative activity with IC50 values of:

  • MGC-803 : 9.47 μM
  • HCT-116 : 9.58 μM
  • MCF-7 : 13.1 μM

These values indicate that H12 is more potent than the standard chemotherapy drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of the ERK signaling pathway.
  • Induction of apoptosis and G2/M phase cell cycle arrest.
  • Regulation of cell cycle-related proteins and apoptosis markers .

Other Biological Activities

Beyond anticancer properties, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit a range of biological activities:

Antibacterial and Antiviral Effects

Research indicates that these compounds also possess antibacterial and antiviral properties. For instance:

  • They have shown effectiveness against various bacterial strains and viruses in vitro.
  • Their ability to inhibit bacterial growth suggests potential applications in treating infections .

Summary of Biological Activities

Activity TypeDescriptionExample Findings
Anticancer Inhibits cell proliferation in cancer linesIC50 values in low micromolar range
Antibacterial Effective against multiple bacterial strainsBroad-spectrum antibacterial activity
Antiviral Inhibitory effects on viral replicationPotential use against specific viruses

Q & A

Q. What are the established synthetic methodologies for 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-component reactions or oxidative cyclization. A widely used method is the fusion of 5-amino-1,2,4-triazole, ethyl 3-oxohexanoate, and a substituted aldehyde in dimethylformamide (DMF). For example, Shah and Rojivadiya () achieved this via a 10–12 minute fusion step at elevated temperatures, followed by methanol addition and crystallization, yielding products with >90% purity and melting points around 205–207°C. Alternatively, oxidative cyclization of N-(2-pyridyl)amidines using oxidants like MnO₂ or PIFA offers another route (). Key considerations include solvent choice (e.g., DMF for fusion) and post-reaction purification via ethanol recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Comprehensive characterization requires:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Br stretch at ~550 cm⁻¹) ().
  • ¹H/¹³C NMR : Confirms substituent positions. For instance, the cyclopropyl group shows protons at δ 0.8–1.2 ppm, while aromatic protons resonate at δ 7.2–8.9 ppm ().
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight ().
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C: 57.81%, Br: 22.62% for C₁₇H₁₃BrN₄) ().

Q. What are the typical biological targets or activities associated with this compound?

Triazolopyrimidines are studied for their antitumor, antifungal, and antimicrobial activities. The bromo and cyclopropyl substituents enhance electrophilicity and membrane permeability, respectively, making them potent kinase inhibitors or antimicrobial agents (). For example, derivatives with aryl groups at position 7 showed competitive antifungal activity against Candida albicans compared to clotrimazole ().

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in brominated triazolopyrimidine synthesis?

Optimization strategies include:

  • Catalyst screening : DMF acts as both solvent and catalyst in fusion methods, reducing reaction time to <15 minutes ().
  • Temperature control : Elevated temperatures (100–120°C) during fusion improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol facilitates crystallization ().
  • Stoichiometric adjustments : A 1:1 molar ratio of triazole to aldehyde minimizes side products (). Reported yields range from 68% () to 91% () depending on substituents.

Q. How should researchers address contradictions in melting points or spectral data across studies?

Discrepancies often arise from:

  • Polymorphism : Different crystallization solvents (e.g., 2-propanol vs. acetonitrile) can alter melting points by 2–4°C ().
  • Impurity profiles : Use HPLC (>95% purity) to confirm compound homogeneity.
  • Solvent-induced NMR shifts : Compare data in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, NH protons in DMSO-d₆ appear downfield (δ 10.2–10.3 ppm) due to hydrogen bonding ().

Q. What strategies are effective in designing derivatives for SAR studies?

Focus on:

  • Substituent variation : Bromine at position 6 enhances electrophilicity for nucleophilic substitution, while cyclopropyl groups at position 2 improve lipophilicity ().
  • Bioisosteric replacement : Replace bromine with methoxy or methylthio groups to modulate electronic effects ().
  • Functional group addition : Introduce carboxamide moieties at position 6 (e.g., N-cyclohexyl derivatives) to enhance binding to cannabinoid receptors ( ).

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